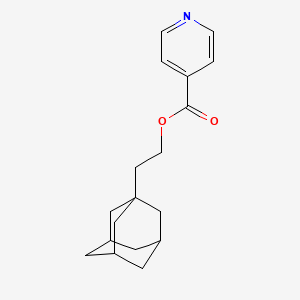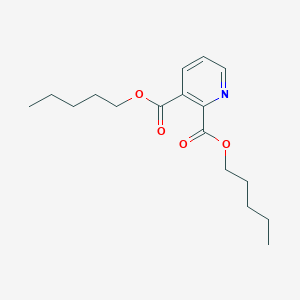![molecular formula C16H19NO3P+ B14494737 (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium CAS No. 63899-11-6](/img/structure/B14494737.png)
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group linked through an ethyl chain to an oxophosphanium moiety
Preparation Methods
The synthesis of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl and dimethoxyphenyl precursors. These precursors are then linked through an ethyl chain using a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium involves its interaction with specific molecular targets and pathways. The aminophenyl and dimethoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The oxophosphanium group may play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium can be compared with other similar compounds, such as:
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphonium: Similar structure but lacks the oxo group, which may affect its reactivity and biological activity.
(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]phosphine oxide: Contains a phosphine oxide group instead of oxophosphanium, leading to different chemical properties and applications.
Properties
CAS No. |
63899-11-6 |
|---|---|
Molecular Formula |
C16H19NO3P+ |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(3-aminophenyl)-[2-(2,5-dimethoxyphenyl)ethyl]-oxophosphanium |
InChI |
InChI=1S/C16H19NO3P/c1-19-14-6-7-16(20-2)12(10-14)8-9-21(18)15-5-3-4-13(17)11-15/h3-7,10-11H,8-9,17H2,1-2H3/q+1 |
InChI Key |
SCXKUEUPLWXCJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC[P+](=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


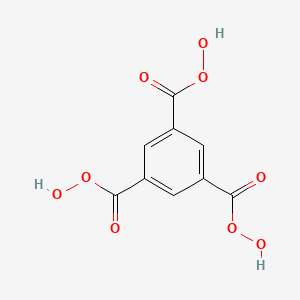
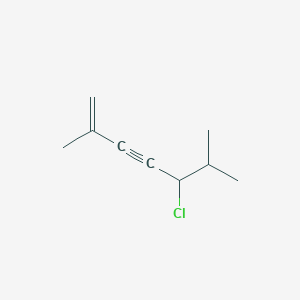

![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)

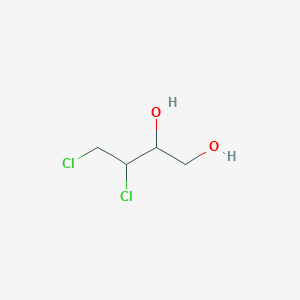

![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
